(Phenylmethyl)-1,1'-biphenyl
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Overview
Description
(Phenylmethyl)-1,1’-biphenyl is an organic compound that consists of a biphenyl structure with a phenylmethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylmethyl)-1,1’-biphenyl typically involves the reaction of biphenyl with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Biphenyl+Benzyl ChlorideAlCl3(Phenylmethyl)-1,1’-biphenyl+HCl
Industrial Production Methods
In industrial settings, the production of (Phenylmethyl)-1,1’-biphenyl can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(Phenylmethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The phenylmethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a hydrocarbon derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Biphenylcarboxylic acid.
Reduction: Biphenylmethane.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
(Phenylmethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Phenylmethyl)-1,1’-biphenyl involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler structure without the phenylmethyl group.
Benzylbenzene: Similar structure but with a single benzene ring attached to the phenylmethyl group.
Diphenylmethane: Contains two phenyl groups attached to a central methane carbon.
Uniqueness
(Phenylmethyl)-1,1’-biphenyl is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
CAS No. |
606-97-3 |
---|---|
Molecular Formula |
C19H16 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1-benzyl-2-phenylbenzene |
InChI |
InChI=1S/C19H16/c1-3-9-16(10-4-1)15-18-13-7-8-14-19(18)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
ZOYJYNLKJSQUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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